CZC-54252 Exhibits 3.7-Fold Higher Potency for Wild-Type LRRK2 Compared to the Earlier Generation Inhibitor CZC-25146
CZC-54252 hydrochloride demonstrates significantly greater inhibitory potency against recombinant human wild-type LRRK2 compared to its close structural analog, CZC-25146. In the same enzymatic assay using the LRRKtide substrate, CZC-54252 achieves an IC50 of 1.28 nM, whereas CZC-25146 exhibits an IC50 of 4.76 nM [1][2]. This represents a 3.7-fold improvement in potency.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human wild-type LRRK2 |
|---|---|
| Target Compound Data | IC50 = 1.28 nM |
| Comparator Or Baseline | CZC-25146, IC50 = 4.76 nM |
| Quantified Difference | 3.7-fold lower IC50 |
| Conditions | In vitro enzymatic assay using LRRKtide as substrate, as reported in Ramsden et al. 2011 and summarized in PMC3369800 Table 9 |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing the risk of off-target effects and compound precipitation.
- [1] Ramsden, N.; Perrin, J.; Ren, Z.; Lee, B. D.; Zinn, N.; Dawson, V. L.; Dawson, T. M.; Bantscheff, M.; Drewes, G.; Hopf, C. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chem. Biol. 2011, 6, 1021-1028. View Source
- [2] Kramer, T.; Lo Monte, F.; Göring, S.; Okala Amombo, G. M.; Schmidt, B. Small molecule kinase inhibitors for LRRK2 and their application to Parkinson's disease models. ACS Chem. Neurosci. 2012, 3, 151-160. Table 9. View Source
